molecular formula C9H14N2O2 B14587675 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one CAS No. 61191-01-3

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one

Katalognummer: B14587675
CAS-Nummer: 61191-01-3
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: LRBDTXSXXNTVKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that contains both a pyridine ring and an amino alcohol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-hydroxyethylamino)-6-methyl-1H-pyridin-2-one
  • 4-(2-hydroxybutylamino)-6-methyl-1H-pyridin-2-one
  • 4-(2-hydroxyisopropylamino)-6-methyl-1H-pyridin-2-one

Uniqueness

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropylamino group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Eigenschaften

CAS-Nummer

61191-01-3

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-6-3-8(4-9(13)11-6)10-5-7(2)12/h3-4,7,12H,5H2,1-2H3,(H2,10,11,13)

InChI-Schlüssel

LRBDTXSXXNTVKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=O)N1)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.